![molecular formula C10H12Cl2N2OS B1371822 [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride CAS No. 690632-12-3](/img/structure/B1371822.png)
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride” is a chemical compound . It is also known by various other names such as 2-3-chlorophenyl-1,3-thiazol-4-yl methanamine hydrochloride, 2-3-chlorophenyl thiazol-4-yl methylamine hydrochloride, and 4-aminomethyl-2-3-chlorophenyl thiazole hcl .
Molecular Structure Analysis
The molecular weight of “this compound” is 262.18 . The InChI code for this compound is 1S/C10H10ClN2S.ClH/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;/h1-4,6,14H,5,12H2;1H .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature for this compound is between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized through various methods, such as by refluxing thiourea with para-chloro phenacyl bromide in methanol, leading to derivatives with potential antimicrobial properties (Kubba & Rahim, 2018).
Characterization : These synthesized compounds have been characterized using techniques like FTIR spectroscopy, NMR, and CHNS elemental analysis (Kubba & Rahim, 2018).
Antimicrobial Evaluation
Antibacterial Activity : The derivatives of this compound have shown moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, indicating its potential use in antibacterial treatments (Kubba & Rahim, 2018).
Antifungal Activity : High antifungal activity against strains like Candida glabrata and Candida albicans was observed, suggesting its application in antifungal medications (Kubba & Rahim, 2018).
Molecular Docking and Quantum Chemical Calculations
Structural Analysis : Quantum chemical calculations and molecular docking studies have been conducted to analyze the molecular structure and predict the biological activity of the compound, which can aid in understanding its mechanism of action in biological systems (Viji et al., 2020).
Computational Study : Computational studies using density functional theory (DFT) have been performed to calculate thermodynamic parameters, potentially providing insights into the stability and reactivity of the compound (Kubba & Rahim, 2018).
Potential Cancer Inhibitor
- Anticancer Properties : Molecular docking studies suggest the potential of this compound as a new cancer inhibitor, highlighting its possible application in cancer research and therapy (Kamaraj et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride' involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form 2-(3-chlorophenyl)-1,3-thiazol-4-carbaldehyde, which is then reduced to [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanol. The methanol is then reacted with formaldehyde and ammonium chloride to form [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-chlorobenzaldehyde", "thiosemicarbazide", "sodium hydroxide", "sulfuric acid", "sodium chloride", "sodium bicarbonate", "sodium sulfate", "sodium sulfite", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-chlorobenzaldehyde (1.0 g, 6.5 mmol) and thiosemicarbazide (0.8 g, 6.5 mmol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol). Heat the mixture at reflux for 2 hours.", "Step 2: Cool the mixture to room temperature and filter the solid product. Wash the solid with water and dry in vacuo to obtain 2-(3-chlorophenyl)-1,3-thiazol-4-carbaldehyde (1.2 g, 80%) as a yellow solid.", "Step 3: Dissolve 2-(3-chlorophenyl)-1,3-thiazol-4-carbaldehyde (1.0 g, 4.5 mmol) in ethanol (20 mL) and add sodium borohydride (0.2 g, 5.3 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and then add sulfuric acid (1.0 mL, 18 M) dropwise until the pH is acidic. Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with saturated sodium chloride solution, sodium bicarbonate solution, and water. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanol (0.8 g, 80%) as a yellow oil.", "Step 5: Dissolve [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanol (0.5 g, 2.2 mmol) and formaldehyde (0.2 mL, 2.6 mmol) in ethanol (10 mL) and add ammonium chloride (0.3 g, 5.6 mmol). Heat the mixture at reflux for 2 hours.", "Step 6: Cool the mixture to room temperature and filter the solid product. Wash the solid with water and dry in vacuo to obtain [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine (0.4 g, 70%) as a yellow solid.", "Step 7: Dissolve [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine (0.4 g, 1.8 mmol) in ethanol (10 mL) and add hydrochloric acid (0.2 mL, 2.6 mmol). Stir the mixture at room temperature for 1 hour.", "Step 8: Filter the solid product and wash with water. Dry in vacuo to obtain [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (0.4 g, 90%) as a white solid." ] } | |
Número CAS |
690632-12-3 |
Fórmula molecular |
C10H12Cl2N2OS |
Peso molecular |
279.19 g/mol |
Nombre IUPAC |
[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C10H9ClN2S.ClH.H2O/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;;/h1-4,6H,5,12H2;1H;1H2 |
Clave InChI |
SYKQAMBYYFRYFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CN.Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CN.O.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


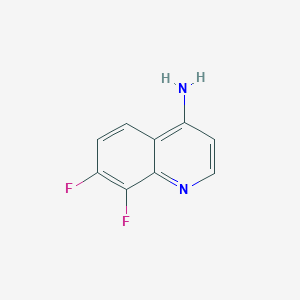
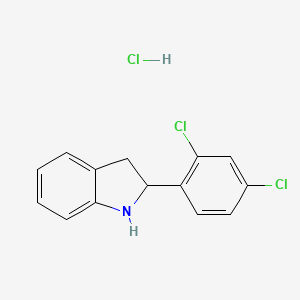
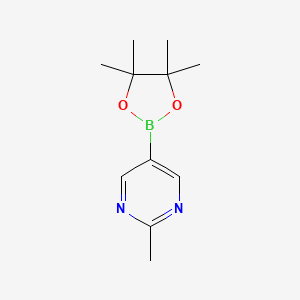
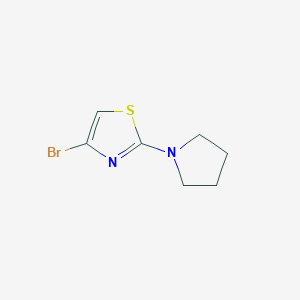
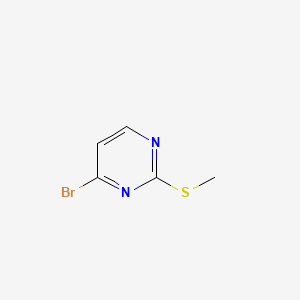

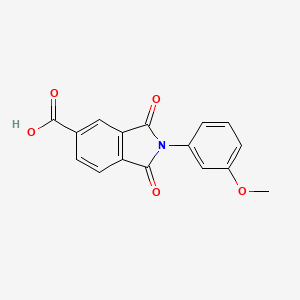

![2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1371753.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1371757.png)
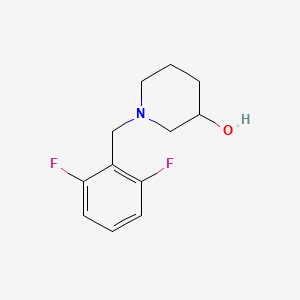
![1-[(3,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371761.png)
![2-[(3-Methylphenyl)amino]propanohydrazide](/img/structure/B1371762.png)
![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1371763.png)
